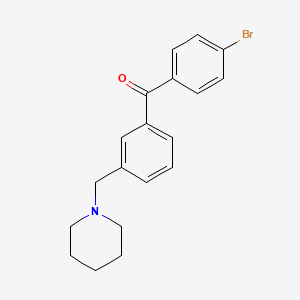

4'-Bromo-3-piperidinomethyl benzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

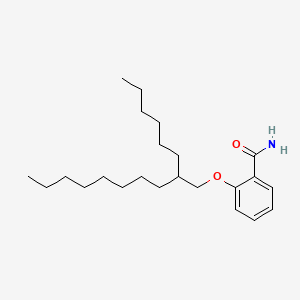

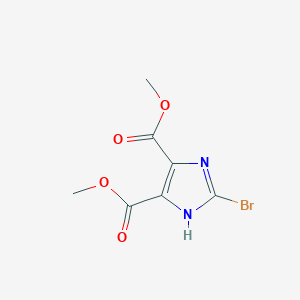

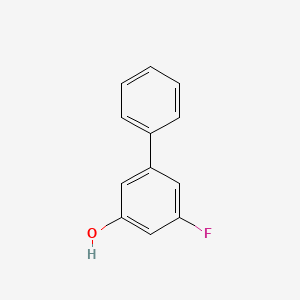

“4’-Bromo-3-piperidinomethyl benzophenone” is a chemical compound that likely contains a benzophenone core structure, which is a common motif in organic chemistry and is often used in the synthesis of various pharmaceuticals and organic materials . The “4’-Bromo” and “3-piperidinomethyl” parts of the name suggest that the benzophenone core is substituted with a bromine atom at the 4’ position and a piperidinomethyl group at the 3’ position .

Molecular Structure Analysis

The molecular structure of “4’-Bromo-3-piperidinomethyl benzophenone” would be characterized by the presence of a benzophenone core structure, with a bromine atom attached to one of the phenyl rings at the 4’ position and a piperidinomethyl group attached at the 3’ position . The presence of these substituents would likely have a significant impact on the physical and chemical properties of the compound .Chemical Reactions Analysis

The reactivity of “4’-Bromo-3-piperidinomethyl benzophenone” would be largely determined by the presence of the bromine atom and the piperidinomethyl group . The bromine atom is a good leaving group and could be displaced in nucleophilic substitution reactions . The piperidinomethyl group could potentially undergo reactions involving the piperidine nitrogen or the adjacent methylene group .Physical And Chemical Properties Analysis

The physical and chemical properties of “4’-Bromo-3-piperidinomethyl benzophenone” would be influenced by the presence of the bromine atom and the piperidinomethyl group . For example, the bromine atom would likely increase the compound’s molecular weight and could enhance its lipophilicity, while the piperidinomethyl group could potentially impart basicity .Aplicaciones Científicas De Investigación

Chlorination and Bromination Processes

- 4'-Bromo-3-piperidinomethyl benzophenone, a derivative of benzophenone, has been studied in chlorination treatments. In these processes, brominated products form through electrophilic substitution and subsequent oxidation and hydrolysis, leading to various derivatives including furan-like heterocyclic products. This reaction is highly dependent on pH and chlorine dose (Xiao et al., 2014).

Photoinitiator Synthesis

- Benzophenone derivatives, including 4'-Bromo-3-piperidinomethyl benzophenone, are used in the synthesis of photoinitiators for acrylate polymerization and photo-cleavable protein cross-linking agents. This application highlights the photochemical properties of these compounds in industrial processes (Sibi, 2000).

Fluorescence Properties

- The compound's derivatives exhibit significant photoluminescence properties, both in solution and solid states. This makes them useful in applications requiring fluorescence, such as in certain types of chemical sensors or imaging technologies (Zuo-qi, 2015).

Photosensitization in Polymer Degradation

- Synthesized additives from benzophenone derivatives are used to control the thermal and photo-oxidation of polyolefins. These applications are crucial in managing the stability and degradation of polymers under various environmental conditions (Acosta et al., 1996).

Generation of Organic Compounds

- 4'-Bromo-3-piperidinomethyl benzophenone and its derivatives are involved in the synthesis of various organic compounds, including naphthalene derivatives and furans, through mechanisms like cycloaddition and aromatization. These synthetic pathways are important in organic chemistry and pharmaceutical synthesis (Faragher & Gilchrist, 1976).

Application in Apoptosis and Cancer Research

- Piperidine conjugated benzophenone analogs, related to 4'-Bromo-3-piperidinomethyl benzophenone, have been synthesized and tested for their efficacy in inducing apoptosis in cancer cells. These compounds have shown promising results in targeting specific cancer cells, particularly in melanoma (Zabiulla et al., 2019).

Water Treatment and UV Filter Degradation

- The oxidation of benzophenone derivatives by agents like potassium permanganate and ferrate(VI) is a crucial process in water treatment. These reactions help in the degradation of UV filters and absorbers, improving water quality and reducing human health risks (Yang & Ying, 2013).

Safety And Hazards

Direcciones Futuras

The potential applications and future directions for “4’-Bromo-3-piperidinomethyl benzophenone” would depend on its physical and chemical properties, as well as its biological activity . It could potentially be used as a building block in the synthesis of more complex molecules, or it could have applications in fields such as medicinal chemistry or materials science .

Propiedades

IUPAC Name |

(4-bromophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrNO/c20-18-9-7-16(8-10-18)19(22)17-6-4-5-15(13-17)14-21-11-2-1-3-12-21/h4-10,13H,1-3,11-12,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYLMJAWAQKOFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643137 |

Source

|

| Record name | (4-Bromophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-3-piperidinomethyl benzophenone | |

CAS RN |

898792-93-3 |

Source

|

| Record name | (4-Bromophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrido[3,4-B]pyrazin-5(6H)-one](/img/structure/B1343274.png)